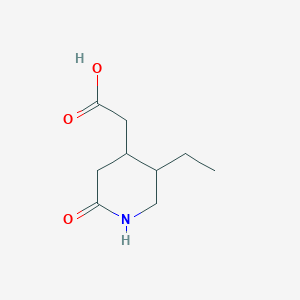

5-Ethyl-2-oxo-4-piperidineacetic acid

Description

5-Ethyl-2-oxo-4-piperidineacetic acid (C₉H₁₅NO₃) is a lactam derivative characterized by a piperidine ring substituted with an ethyl group at position 5, a ketone at position 2, and an acetic acid moiety at position 4. Its stereochemistry and isomerization behavior have been extensively studied, particularly its cis-trans interconversion under thermal and acidic conditions . Key findings include:

- Thermal Isomerization: At 180°C, the trans-isomer (Ia) equilibrates to a 67:33 mixture of trans:cis forms within 50 minutes. The N-unsubstituted trans-acid isomerizes faster (33% conversion in 8 minutes) than its N-benzylated derivatives .

- Acid-Mediated Isomerization: In boiling 6 N HCl, the compound undergoes partial ring-opening, forming a mixture of isomers and hydrolyzed products .

- Ester Stability: Methyl and ethyl esters (e.g., II, III) resist isomerization at 180°C, unlike the free acid .

Properties

CAS No. |

113455-70-2 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(5-ethyl-2-oxopiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C9H15NO3/c1-2-6-5-10-8(11)3-7(6)4-9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

YFMVBEJQEREOPI-UHFFFAOYSA-N |

SMILES |

CCC1CNC(=O)CC1CC(=O)O |

Canonical SMILES |

CCC1CNC(=O)CC1CC(=O)O |

Synonyms |

5-EOPAA 5-ethyl-2-oxo-4-piperidineacetic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Isomerization :

- The N-benzyl group in derivatives (e.g., IXa) slows isomerization compared to the unsubstituted parent compound .

- Esterification (methyl/ethyl) stabilizes the lactam against isomerization, even at high temperatures .

Reaction Conditions :

- Fischer-Speier Esterification : Trans-isomers of 5-ethyl-2-oxo-4-piperidineacetic acid equilibrate to a 70:30 trans:cis ester mixture in 10% EtOH-HCl under reflux, while N-benzylated analogs retain stereochemistry .

- Alkaline Hydrolysis : 1-Benzyl-2-piperidone derivatives hydrolyze without isomerization, contrasting with the free acid’s behavior in HCl .

Structural Rigidity vs. The ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid introduces distinct hydrolysis pathways, diverging from acetic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.